molecular formula C5H4F3N3O B13581771 1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole-4-carbaldehyde

1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B13581771
M. Wt: 179.10 g/mol
InChI Key: WVZAFVKPTIJEQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole-4-carbaldehyde is an organic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a trifluoroethyl group and a formyl group attached to the triazole ring. The incorporation of fluorine atoms into organic molecules often imparts unique properties, such as increased metabolic stability and enhanced lipophilicity, making this compound of significant interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) salts under mild conditions. The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes the preparation of the azide and alkyne precursors, followed by their cycloaddition in the presence of a copper catalyst. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products:

    Oxidation: 1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid.

    Reduction: 1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole-4-methanol.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug discovery, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carbaldehyde is largely dependent on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The trifluoroethyl group can enhance the binding affinity and selectivity of the compound for its molecular target. The formyl group can also participate in hydrogen bonding and other interactions with the target protein, contributing to the compound’s overall efficacy.

Comparison with Similar Compounds

    1-(2,2,2-Trifluoroethyl)-1H-1,2,4-triazole-3-carbaldehyde: Similar structure but with a different triazole ring substitution pattern.

    2,2,2-Trifluoroethanol: A simpler compound with a trifluoroethyl group, used as a solvent and reagent in organic synthesis.

    Bis(2,2,2-trifluoroethyl) phosphonate: Used as a precursor for the synthesis of H-phosphonates.

Uniqueness: 1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of both a trifluoroethyl group and a formyl group on the triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications. The trifluoroethyl group enhances metabolic stability and lipophilicity, while the formyl group provides a reactive site for further chemical modifications.

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)triazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3O/c6-5(7,8)3-11-1-4(2-12)9-10-11/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZAFVKPTIJEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NN1CC(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.